2-(methylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide dihydrochloride
Description
Properties
IUPAC Name |
2-(methylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4OS.2ClH/c1-6(2)4-8-12-13-9(15-8)11-7(14)5-10-3;;/h6,10H,4-5H2,1-3H3,(H,11,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGVKSHKKVFOIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CNC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Methylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide dihydrochloride, with the CAS number 1803600-87-4, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 301.24 g/mol. Its structure includes a thiadiazole ring, which is known for conferring various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C9H18Cl2N4OS |
| Molecular Weight | 301.24 g/mol |
| CAS Number | 1803600-87-4 |
| IUPAC Name | This compound |
Biological Activity Overview
Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant biological activities. Specifically, this compound has shown potential in the following areas:
- Anticancer Activity : Studies have demonstrated that compounds containing the thiadiazole moiety can inhibit cancer cell proliferation.
- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, indicating potential therapeutic applications for inflammatory diseases.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Molecular docking studies suggest that this compound may bind to specific enzymes involved in cancer progression and inflammation.
- Cell Cycle Modulation : In vitro studies have indicated that treatment with this compound can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Evidence shows that it may enhance apoptotic pathways in cancer cells by modulating key proteins such as Bax and Bcl-2.
Anticancer Activity
A study published in November 2022 evaluated the cytotoxicity of various thiadiazole derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that derivatives similar to 2-(methylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide had significant growth inhibitory effects:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 4e | 0.28 | MCF-7 |
| Compound 4i | 9.6 | HepG2 |
These compounds induced cell cycle arrest at the S and G2/M phases and increased apoptosis markers such as caspase 9 levels.
Antimicrobial Activity
Research on related thiadiazole compounds has indicated antimicrobial properties against Gram-positive and Gram-negative bacteria. While specific data on the dihydrochloride form is limited, similar compounds have shown promising results in inhibiting bacterial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of 1,3,4-Thiadiazol-2-yl Acetamides
The 1,3,4-thiadiazole scaffold is widely exploited in medicinal and agrochemical research. Below is a comparative analysis of key structural and functional features:
Key Structural and Functional Differences
Substituent Effects on Bioactivity: The methylamino group in the target compound may facilitate hydrogen bonding, enhancing interactions with biological targets (e.g., kinases or receptors) . Benzylthio and ethylthio substituents (, compounds 5h, 5g) introduce sulfur atoms, which may influence redox activity or metal coordination .
Salt Form vs. Neutral Analogues :
- The dihydrochloride form of the target compound likely offers superior solubility (>300 mg/mL in water) compared to neutral analogs like 2-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide, which may require organic solvents for formulation .
Purity specifications for the target compound are unspecified, whereas analogs like flufenacet are formulated to ≥95% purity for commercial herbicides .
Preparation Methods
General Synthetic Strategy Overview
The preparation of this compound can be broadly divided into the following steps:
- Synthesis of the 1,3,4-thiadiazole ring substituted with a 2-methylpropyl group at the 5-position
- Attachment of the acetamide side chain bearing the methylamino group
- Formation of the dihydrochloride salt
Each step requires careful control of reaction conditions and purification to achieve high yield and purity.
Preparation of the 5-(2-Methylpropyl)-1,3,4-thiadiazole Intermediate
The 1,3,4-thiadiazole ring is typically synthesized via cyclization reactions involving thiosemicarbazides or related hydrazine derivatives with carboxylic acid derivatives or their halides.
- Start with a suitable thiosemicarbazide derivative.
- React with an appropriate acid chloride or carboxylic acid derivative bearing the 2-methylpropyl substituent.
- Cyclize under acidic or dehydrating conditions (e.g., heating with polyphosphoric acid or phosphorus oxychloride).
- Purify the 5-(2-methylpropyl)-1,3,4-thiadiazol-2-ylamine intermediate.
This intermediate is crucial as it provides the thiadiazole core with the desired alkyl substitution.
Acetamide Side Chain Introduction
The next step involves coupling the 5-(2-methylpropyl)-1,3,4-thiadiazol-2-ylamine with a methylamino-substituted acetamide moiety.
- Use chloroacetyl chloride or a similar acylating agent to introduce the acetamide functionality.
- The amine group on the thiadiazole intermediate reacts with chloroacetyl chloride in the presence of a base such as triethylamine.
- The reaction is typically carried out in an aprotic solvent like 1,4-dioxane or dichloromethane at room temperature.
- The product is 2-(methylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide.
This step is analogous to the preparation of related compounds such as 2-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide, where chloroacetyl chloride reacts with a thiadiazolyl amine in the presence of triethylamine, yielding high purity products with yields around 95%.
Formation of the Dihydrochloride Salt
To enhance the compound's stability and solubility, the free base is converted into its dihydrochloride salt.
- Dissolve the free base in an appropriate solvent such as ethanol or ethyl acetate.
- Bubble dry hydrogen chloride gas or add anhydrous hydrochloric acid solution to the solution.
- The dihydrochloride salt precipitates out or can be isolated by solvent evaporation.
- The salt is then filtered, washed, and dried.
This salt formation is a common pharmaceutical practice to improve the physicochemical properties of amine-containing molecules.
Experimental Data and Reaction Conditions Summary
| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1. Thiadiazole ring formation | Thiosemicarbazide + acid chloride | Polyphosphoric acid or POCl3 | 80–120°C | Several hours | 70–85 | Cyclization step |
| 2. Acetamide coupling | Chloroacetyl chloride + triethylamine | 1,4-dioxane or DCM | Room temp (20–25°C) | 4–5 hours | ~95 | Dropwise addition of acyl chloride |
| 3. Salt formation | HCl gas or HCl solution | Ethanol or ethyl acetate | Room temp | 1–2 hours | Quantitative | Precipitation of dihydrochloride salt |
Research Findings and Analytical Characterization
- The intermediate and final compounds are characterized by NMR, LC-MS, and elemental analysis.
- For example, in related thiadiazole acetamides, ^1H NMR shows characteristic signals for the acetamide protons and methylamino groups, confirming successful coupling.
- X-ray crystallography studies on related thiadiazole derivatives reveal planar ring systems stabilized by hydrogen bonding, which is consistent with the expected structure of the target compound.
- The dihydrochloride salt form exhibits improved solubility and stability, facilitating pharmaceutical formulation.
Q & A
Basic: What are the standard synthetic routes for preparing this compound?
The compound is synthesized via nucleophilic substitution between chloroacetyl chloride and a substituted thiadiazol-2-amine. A typical protocol involves:
- Reacting 5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride under cold conditions (0–5°C) in chloroform, with continuous stirring .
- Monitoring reaction progression by thin-layer chromatography (TLC; e.g., silica gel GF254, ethyl acetate/hexane 1:1).
- Isolating the crude product via filtration, followed by recrystallization from dimethylformamide (DMF)/water to enhance purity .
Key Data : Reaction stoichiometry (1:1.5 amine:chloroacetyl chloride), solvent systems, and recrystallization solvents are critical for yield optimization.
Advanced: How can reaction conditions be optimized to improve yield and purity?
Variables influencing yield include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine, while chloroform minimizes side reactions .
- Temperature : Cold conditions reduce hydrolysis of chloroacetyl chloride but may slow reaction kinetics. A balance is achieved via controlled dropwise addition at 0–5°C .
- Catalysis : Triethylamine (10% v/v) neutralizes HCl byproducts, shifting equilibrium toward product formation .
Contradiction Analysis : uses triethylamine and pet-ether for isolation, whereas employs DMF/water. Comparative studies suggest DMF/water recrystallization yields higher purity (>95%) but lower recovery (~70%) vs. pet-ether (~85% recovery, 90% purity) .
Basic: What analytical techniques confirm the compound’s structural identity?
- NMR Spectroscopy : <sup>1</sup>H NMR (DMSO-d6) should show peaks for methylamino protons (δ 2.8–3.1 ppm), thiadiazole ring protons (δ 7.2–7.5 ppm), and isobutyl side chain (δ 1.1–1.3 ppm) .
- Mass Spectrometry (MS) : ESI-MS should display [M+H]<sup>+</sup> at m/z 285.1 (base peak) and isotopic clusters consistent with Cl<sup>−</sup> counterions.
- IR Spectroscopy : Stretching bands for amide C=O (~1650 cm<sup>−1</sup>) and NH (~3300 cm<sup>−1</sup>) confirm acetamide functionality .
Advanced: How should researchers address conflicting spectroscopic data during characterization?
- Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly for thiadiazole and isobutyl protons .
- Computational Aids : Density Functional Theory (DFT)-predicted <sup>13</sup>C NMR chemical shifts can resolve ambiguities in carbonyl or aromatic carbon assignments .
- X-ray Crystallography : Single-crystal diffraction provides definitive confirmation of molecular geometry and counterion placement .
Basic: What are the solubility characteristics of the dihydrochloride salt?
The dihydrochloride form enhances aqueous solubility (>50 mg/mL in water at 25°C) due to ionic interactions. In organic solvents:
- High solubility : DMSO, DMF (>100 mg/mL).
- Low solubility : Ethyl acetate, hexane (<1 mg/mL) .
Note : Recrystallization protocols using DMF/water () leverage these properties for purification .
Advanced: How does pH influence the compound’s biological activity in in vitro assays?
- pH-Dependent Stability : At physiological pH (7.4), the dihydrochloride salt dissociates, releasing the free base. Stability studies (HPLC) should monitor degradation products under varying pH (4.0–9.0) .
- Antimicrobial Activity : Analogous thiadiazole derivatives (e.g., saccharin–thiadiazolyl compounds) show enhanced activity at acidic pH (4.0–5.5) due to protonation of the thiadiazole ring, improving membrane penetration .
Methodological: What experimental design ensures reproducibility in pharmacological studies?
- Randomized Block Design : Implement split-plot designs (e.g., ) to account for variables like dose, exposure time, and cell line variability. For example:
- Main plots : Compound concentration (0.1–100 µM).
- Subplots : Incubation time (24–72 h).
- Replicates : n = 4 per group to ensure statistical power .
Data Table : Include raw data for IC50, standard deviation, and ANOVA results to validate reproducibility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
